molecular formula C27H45N3O2S B14725443 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea CAS No. 6299-33-8

1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea

Katalognummer: B14725443
CAS-Nummer: 6299-33-8
Molekulargewicht: 475.7 g/mol
InChI-Schlüssel: VVRFTFNDFMVCQJ-QUPMIFSKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[1,3]dioxole moiety linked to an octadecylthiourea group through a methyleneamino bridge, making it a subject of interest in medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea typically involves a multi-step process. One common method includes the reaction of benzo[1,3]dioxole-5-carbaldehyde with octadecylamine to form an intermediate Schiff base. This intermediate is then reacted with thiourea under controlled conditions to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their function and leading to therapeutic effects. The compound’s ability to form stable complexes with metal ions also plays a role in its activity, particularly in coordination chemistry .

Vergleich Mit ähnlichen Verbindungen

  • 1-(Benzo[1,3]dioxol-5-ylmethyl)-3-octadecylthiourea
  • 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-hexadecylthiourea
  • 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-dodecylthiourea

Uniqueness: 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea stands out due to its long octadecyl chain, which imparts unique hydrophobic properties and enhances its interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic compounds .

Eigenschaften

CAS-Nummer

6299-33-8

Molekularformel

C27H45N3O2S

Molekulargewicht

475.7 g/mol

IUPAC-Name

1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-octadecylthiourea

InChI

InChI=1S/C27H45N3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28-27(33)30-29-22-24-18-19-25-26(21-24)32-23-31-25/h18-19,21-22H,2-17,20,23H2,1H3,(H2,28,30,33)/b29-22+

InChI-Schlüssel

VVRFTFNDFMVCQJ-QUPMIFSKSA-N

Isomerische SMILES

CCCCCCCCCCCCCCCCCCNC(=S)N/N=C/C1=CC2=C(C=C1)OCO2

Kanonische SMILES

CCCCCCCCCCCCCCCCCCNC(=S)NN=CC1=CC2=C(C=C1)OCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.